4-(ethylthio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

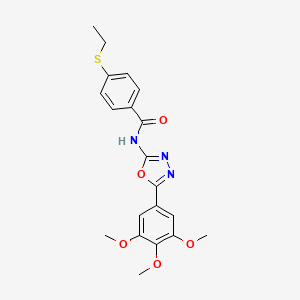

4-(Ethylthio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a central oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group at position 5 and a benzamide moiety at position 2. The benzamide is further modified with an ethylthio (-S-C₂H₅) group at the para position of the phenyl ring. This compound belongs to a class of heterocyclic molecules widely investigated for their antimicrobial, antifungal, and enzyme-inhibitory properties . The 3,4,5-trimethoxyphenyl substituent is a common pharmacophore in anticancer and antiparasitic agents, contributing to enhanced lipophilicity and target binding .

Properties

IUPAC Name |

4-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-5-29-14-8-6-12(7-9-14)18(24)21-20-23-22-19(28-20)13-10-15(25-2)17(27-4)16(11-13)26-3/h6-11H,5H2,1-4H3,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGFNGWRFKJUKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylthio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the Trimethoxyphenyl Group: This step involves the reaction of the oxadiazole intermediate with a trimethoxyphenyl derivative, often using a coupling reagent like EDCI or DCC.

Attachment of the Ethylthio Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(ethylthio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Sodium hydride, potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(ethylthio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit microtubule polymerization.

Biology: It is used in studies involving enzyme inhibition and protein binding.

Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(ethylthio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to bind to the colchicine binding site on tubulin, thereby inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis . This interaction disrupts the dynamic equilibrium of microtubules, which is crucial for cell division.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural similarities with other 1,3,4-oxadiazole derivatives but differs in substituent groups, which critically influence bioactivity:

Key Structural Insights :

- The 3,4,5-trimethoxyphenyl group is a conserved motif in tubulin inhibitors and antifungal agents, suggesting a role in disrupting microtubule dynamics or fungal membrane integrity .

Key Insights :

- The target compound’s synthesis employs thiol-alkylation strategies, offering moderate yields (80–87%) comparable to other oxadiazole derivatives .

- Halogenated derivatives (e.g., bromo) require harsher conditions (oxalyl chloride) but achieve similar yields .

Antimicrobial and Antifungal Activity :

Key Findings :

- The target compound exhibits moderate antifungal activity (MIC = 8.2 μg/mL against C. albicans), outperformed by LMM11 (MIC = 6.5 μg/mL) due to its cyclohexyl-ethyl sulfamoyl group enhancing target affinity .

Structure-Activity Relationship (SAR) Insights

- 3,4,5-Trimethoxyphenyl Group : Critical for antifungal and antiproliferative activity; methoxy groups enhance π-π stacking with enzyme active sites .

- Ethylthio vs. Sulfamoyl : Ethylthio improves lipophilicity, whereas sulfamoyl groups (e.g., LMM11) increase solubility and hydrogen-bonding capacity .

- Halogenation : Bromo or chloro substituents (e.g., 4-bromobenzamide) shift activity toward anticancer targets by promoting hydrophobic interactions with tubulin .

Biological Activity

The compound 4-(ethylthio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a novel organic compound that combines an ethylthio group with a benzamide moiety and a 1,3,4-oxadiazole ring. This unique structure suggests potential biological activities that merit investigation. This article summarizes the current understanding of its biological activity based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural configuration includes:

- An ethylthio group

- A benzamide core

- A 1,3,4-oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group

These functional groups are believed to contribute to its potential pharmacological properties.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial activity. Specifically, derivatives similar to this compound have shown efficacy against various microbial pathogens. Studies suggest that these compounds may inhibit microbial growth by disrupting essential cellular processes or metabolic pathways in pathogens .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Similar oxadiazole derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. For instance:

- Compounds with oxadiazole rings have demonstrated activity in multidrug-resistant cancer cells.

- They act through mechanisms such as tubulin polymerization inhibition and cell cycle arrest .

Study on Antiproliferative Activity

A series of studies evaluated the antiproliferative activity of oxadiazole derivatives against human tumor cell lines. The results showed that modifications on the phenyl ring significantly influenced activity:

- The introduction of electron-withdrawing or electron-releasing groups altered potency.

- Certain derivatives exhibited IC50 values in the nanomolar range against cancer cell lines like HeLa and A549 .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 3a | HeLa | 0.03 |

| 3b | A549 | 0.90 |

| 3c | K562 | 0.50 |

Investigations into the mechanism of action revealed that these compounds could bind to tubulin at sites overlapping with colchicine binding sites. This interaction leads to inhibition of tubulin assembly and subsequent cell death through apoptosis or mitotic catastrophe .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.